

# HA130 Hemoperfusion Cartridge: Application Notes and Protocols for Setup and Priming

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The **HA130** hemoperfusion cartridge, manufactured by Jafron Biomedical, is a disposable extracorporeal blood purification device.[1] It is designed for the removal of middle molecular weight and protein-bound uremic toxins from the blood.[1][2] The cartridge contains neutral macroporous resins with a large adsorptive surface area, enabling the removal of substances such as  $\beta$ 2-microglobulin ( $\beta$ 2-MG), parathyroid hormone (PTH), inflammatory mediators (e.g., IL-6, TNF- $\alpha$ ), and other protein-bound toxins.[1][2] This document provides detailed protocols for the setup and priming of the **HA130** cartridge for research and pre-clinical applications.

## **Product Specifications**

The **HA130** cartridge has the following technical properties:



| Property             | Specification                                         |
|----------------------|-------------------------------------------------------|
| Adsorbent Volume     | 130 mL                                                |
| Adsorbent Material   | Double cross-linked styrene-divinylbenzene copolymers |
| Housing Material     | Polycarbonate                                         |
| Sterilization Method | Irradiation                                           |
| Biocompatibility     | Tested as required in ISO 10993                       |

## **Quantitative Performance Data**

The **HA130** cartridge, often used in conjunction with hemodialysis (HD), has demonstrated significant removal of various uremic toxins.

Table 1: Removal Efficiency of Uremic Toxins

| Toxin                     | Therapy                              | Reduction Ratio<br>(%) | Reference |
|---------------------------|--------------------------------------|------------------------|-----------|
| Indoxyl Sulfate (IS)      | HAHD (HA130 + HD)                    | 46.9%                  |           |
| HDF                       | 31.8%                                |                        | _         |
| p-Cresyl Sulfate<br>(PCS) | HAHD (HA130 + HD)                    | 44.6%                  | _         |
| HDF                       | 31.4%                                |                        | _         |
| Carboxymethyllysine (CML) | HF-HD +<br>Hemoadsorption<br>(HA130) | 64.7% (corrected)      |           |
| HF-HD                     | 39.3% (corrected)                    |                        | -         |

HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HF-HD: High-flux Hemodialysis.



# **Experimental Protocols Materials Required**

- HA130 Hemoperfusion Cartridge
- Blood pump (peristaltic)
- · Appropriate tubing set with arterial and venous lines
- Sterile 0.9% normal saline solution (3000 mL recommended for priming)
- · Waste collection bag
- IV pole or stand
- (Optional) Rubber hammer for de-aeration
- (Optional) Standard holder for cartridge and dialyzer

# Experimental Workflow: HA130 Cartridge Setup and Priming





Click to download full resolution via product page

Caption: Workflow for **HA130** cartridge setup and priming.



### **Detailed Priming Protocol**

This protocol describes the standalone priming of the **HA130** cartridge. For combined use with a dialyzer, the setup will be more complex.

- Preparation and Inspection:
  - Visually inspect the sterile packaging of the HA130 cartridge for any signs of damage. Do
    not use if the packaging is compromised.
  - Confirm the expiration date on the label.
  - Aseptically remove the cartridge from its packaging.
- Cartridge Mounting and Tubing Connection:
  - Mount the HA130 cartridge securely on a stand in a vertical position, with the arterial (blood inlet) end pointing downwards and the venous (blood outlet) end upwards. This orientation is crucial for effective air removal.
  - Connect the arterial line of the tubing set to the inlet of the **HA130** cartridge.
  - Connect the venous line of the tubing set to the outlet of the cartridge.
  - Connect the free end of the venous line to a waste collection bag.
  - Connect the priming solution (0.9% normal saline) to the arterial line via the designated infusion set connection.
- Priming and Air Removal:
  - Ensure all clamps on the tubing are open where appropriate.
  - Start the blood pump at a low flow rate (e.g., 100-150 mL/min) to initiate the priming process. The saline solution should flow from the bottom to the top of the cartridge.
  - As the cartridge fills with saline, gently tap the sides of the cartridge to dislodge any air bubbles. A rubber hammer can be used for this purpose.



- Continue priming until all air has been evacuated from the cartridge and the tubing.
   Visually confirm that no air bubbles are present in the circuit.
- Once the cartridge is free of air, the flow rate can be gradually increased.
- Flush the entire system with a recommended total volume of 3000 mL of normal saline to ensure the adsorbent is adequately prepared and any residual substances from the manufacturing and sterilization process are removed.
- Completion of Priming:
  - After the recommended volume of priming solution has been flushed through the system, stop the blood pump.
  - The **HA130** cartridge is now primed and ready for connection to the experimental circuit.

### **Signaling Pathway Visualization**

As the **HA130** cartridge's primary mechanism is adsorption of a broad range of molecules, a specific signaling pathway is not directly modulated. Instead, its therapeutic effect is achieved by reducing the concentration of various uremic toxins and inflammatory mediators. The logical relationship of its application in a clinical context is depicted below.





Click to download full resolution via product page

Caption: Logical flow of **HA130** hemoperfusion therapy.



#### **Disclaimer**

This document is intended for informational purposes for research, scientific, and drug development professionals. The provided protocols are a synthesis of available information and should be adapted and validated for specific experimental needs. For clinical use, always refer to the official Instructions for Use provided by the manufacturer, Jafron Biomedical.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jafroninternational.com [jafroninternational.com]
- 2. dialysistajhiz.com [dialysistajhiz.com]
- To cite this document: BenchChem. [HA130 Hemoperfusion Cartridge: Application Notes and Protocols for Setup and Priming]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#ha130-cartridge-setup-and-priming-instructions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com